molecular formula C21H17NO6S2 B11283577 N-[(4-ethoxyphenyl)sulfonyl]-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)acetamide

N-[(4-ethoxyphenyl)sulfonyl]-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)acetamide

Cat. No.: B11283577
M. Wt: 443.5 g/mol
InChI Key: SXUWNESVCHEDRE-UHFFFAOYSA-N
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Description

N-(4-ETHOXYBENZENESULFONYL)-N-{2-OXO-2H-NAPHTHO[2,1-D][1,3]OXATHIOL-5-YL}ACETAMIDE is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of an ethoxybenzene sulfonyl group and a naphtho[2,1-d][1,3]oxathiol moiety

Preparation Methods

The synthesis of N-(4-ETHOXYBENZENESULFONYL)-N-{2-OXO-2H-NAPHTHO[2,1-D][1,3]OXATHIOL-5-YL}ACETAMIDE typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the naphtho[2,1-d][1,3]oxathiol core, followed by the introduction of the ethoxybenzene sulfonyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining the quality of the final product.

Chemical Reactions Analysis

N-(4-ETHOXYBENZENESULFONYL)-N-{2-OXO-2H-NAPHTHO[2,1-D][1,3]OXATHIOL-5-YL}ACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .

Scientific Research Applications

N-(4-ETHOXYBENZENESULFONYL)-N-{2-OXO-2H-NAPHTHO[2,1-D][1,3]OXATHIOL-5-YL}ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-ETHOXYBENZENESULFONYL)-N-{2-OXO-2H-NAPHTHO[2,1-D][1,3]OXATHIOL-5-YL}ACETAMIDE involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The naphtho[2,1-d][1,3]oxathiol moiety may also play a role in the compound’s biological activity by interacting with cellular pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

N-(4-ETHOXYBENZENESULFONYL)-N-{2-OXO-2H-NAPHTHO[2,1-D][1,3]OXATHIOL-5-YL}ACETAMIDE can be compared with other similar compounds, such as:

  • N-[(4-Methylphenyl)sulfonyl]-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)acetamide
  • N-[(4-Ethoxyphenyl)sulfonyl]-2-methyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)propanamide These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity. The unique combination of the ethoxybenzene sulfonyl group and the naphtho[2,1-d][1,3]oxathiol moiety in N-(4-ETHOXYBENZENESULFONYL)-N-{2-OXO-2H-NAPHTHO[2,1-D][1,3]OXATHIOL-5-YL}ACETAMIDE makes it distinct and potentially more versatile in its applications .

Properties

Molecular Formula

C21H17NO6S2

Molecular Weight

443.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)sulfonyl-N-(2-oxobenzo[g][1,3]benzoxathiol-5-yl)acetamide

InChI

InChI=1S/C21H17NO6S2/c1-3-27-14-8-10-15(11-9-14)30(25,26)22(13(2)23)18-12-19-20(28-21(24)29-19)17-7-5-4-6-16(17)18/h4-12H,3H2,1-2H3

InChI Key

SXUWNESVCHEDRE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C4=CC=CC=C42)OC(=O)S3)C(=O)C

Origin of Product

United States

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